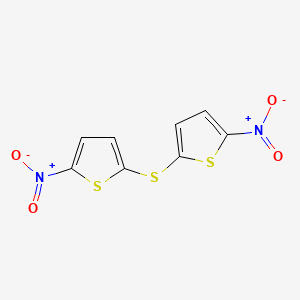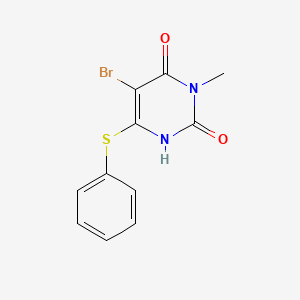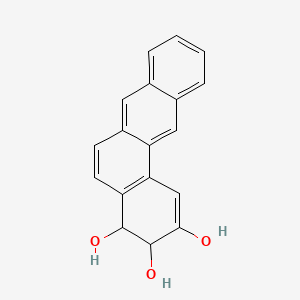
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic matter and is often found in tobacco smoke and other environmental pollutants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- typically involves the reduction of benz(a)anthracene followed by hydroxylation. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Hydroxylation is then carried out using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in research laboratories using the aforementioned synthetic routes.
Types of Reactions:
Oxidation: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced further to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic properties, contributing to cancer research.
Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry
Mecanismo De Acción
The biological activity of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is primarily due to its ability to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other reactive species .
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (Benz(b)anthracene): Another PAH with a similar structure but different biological activity.
Benzo(a)pyrene: A well-known carcinogenic PAH with a similar structure but higher toxicity
Uniqueness: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is unique due to its specific hydroxylation pattern and the presence of the dihydro moiety, which significantly influences its chemical reactivity and biological activity. This compound’s ability to form specific reactive intermediates and its interactions with biological macromolecules make it a valuable subject of study in various scientific fields .
Propiedades
Número CAS |
79146-82-0 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
3,4-dihydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,17-21H |
Clave InChI |
FGUZTTXBDCCSSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C(C4O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


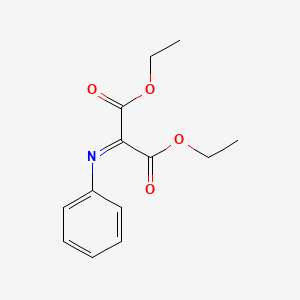
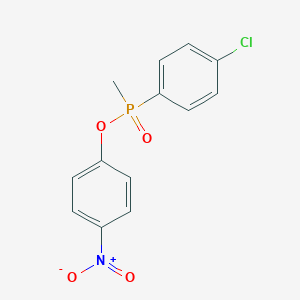
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
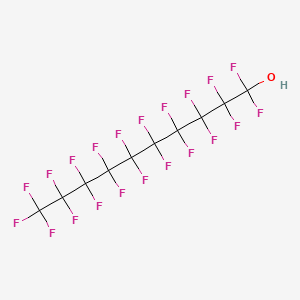

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
